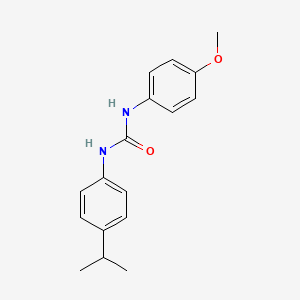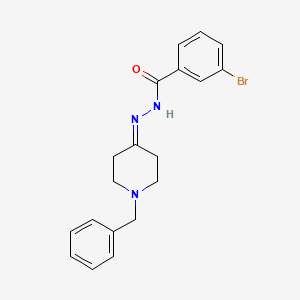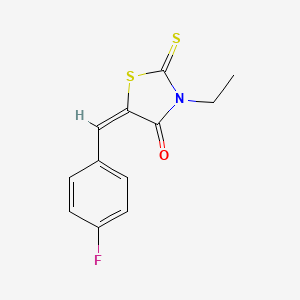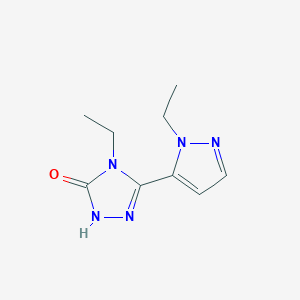
N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea
Übersicht
Beschreibung
N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes, including glucose and lipid metabolism, autophagy, and cell growth. In recent years, A-769662 has gained attention as a potential therapeutic agent for the treatment of metabolic disorders, such as type 2 diabetes and obesity.
Wirkmechanismus
N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea activates AMPK by binding to the γ subunit of the enzyme, which leads to allosteric activation of the kinase domain. AMPK activation by N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea is independent of the upstream kinase LKB1, which is the main activator of AMPK in response to energy stress. N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea also inhibits dephosphorylation of AMPK by protein phosphatase 2C, which further enhances AMPK activity.
Biochemical and Physiological Effects
Activation of AMPK by N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea has numerous biochemical and physiological effects. In hepatocytes, N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea increases glucose uptake and glycogen synthesis, while decreasing gluconeogenesis and lipogenesis. In adipocytes, N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea enhances glucose uptake and fatty acid oxidation, while inhibiting lipogenesis and adipogenesis. In skeletal muscle cells, N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea increases glucose uptake and fatty acid oxidation, while promoting mitochondrial biogenesis and oxidative metabolism. In animal models of obesity and type 2 diabetes, N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea improves glucose tolerance, insulin sensitivity, and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea in lab experiments is its specificity for AMPK activation. Unlike other AMPK activators, such as AICAR and metformin, N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea does not activate other kinases or interfere with other signaling pathways. However, N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea has been shown to cause off-target effects on other proteins, such as the mitochondrial respiratory chain complex I. Another limitation of using N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea is its low solubility in water, which requires the use of organic solvents for in vitro experiments.
Zukünftige Richtungen
Future research on N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea should focus on its potential therapeutic applications in humans. Clinical trials are needed to determine the safety and efficacy of N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea for the treatment of metabolic disorders. In addition, further studies are needed to elucidate the long-term effects of N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea on AMPK signaling and other physiological processes. Finally, the development of more potent and selective AMPK activators, based on the structure of N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea, could lead to the discovery of new drugs for the treatment of metabolic disorders.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea has been extensively studied in vitro and in vivo for its potential therapeutic effects on metabolic disorders. In vitro studies have shown that N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea activates AMPK in various cell types, including hepatocytes, adipocytes, and skeletal muscle cells. Activation of AMPK by N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea leads to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. In vivo studies have demonstrated that N-(4-isopropylphenyl)-N'-(4-methoxyphenyl)urea improves glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-3-(4-propan-2-ylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12(2)13-4-6-14(7-5-13)18-17(20)19-15-8-10-16(21-3)11-9-15/h4-12H,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPBOOQFEKKSGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Isopropyl-phenyl)-3-(4-methoxy-phenyl)-urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-methylpiperidine](/img/structure/B3869923.png)
![4-[(4-hydroxy-4-phenylpiperidin-1-yl)carbonyl]-1-isobutylpyrrolidin-2-one](/img/structure/B3869930.png)



![4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B3869951.png)
![4-(2,4-dimethylphenyl)-8-methyl-4,8-diazatricyclo[5.2.2.0~2,6~]undec-10-ene-3,5,9-trione](/img/structure/B3869953.png)
![N-(4-methoxyphenyl)-1-phenyl-5-[(2-thienylcarbonyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B3869958.png)
![2-[3-(2-methoxyphenoxy)propoxy]naphthalene](/img/structure/B3869964.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-5a,10a-dihydroxy-3,5,5a,10a-tetrahydroindeno[1',2':4,5]imidazo[1,2-a]purine-10,12-dione](/img/structure/B3869980.png)
![ethyl 4-(2-chlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B3869997.png)
![2-ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B3870004.png)
